6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Quinazoline Moiety: This step might involve the reaction of the pyrimidinone core with a quinazoline derivative, often facilitated by a coupling reagent such as EDCI or DCC.
Final Functionalization:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions might target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrimidinone core might interact with nucleic acids or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-2-aminopyrimidin-4(3H)-one: Lacks the quinazoline moiety but shares the pyrimidinone core.
2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the dimethoxyphenyl group but contains the quinazoline and pyrimidinone moieties.
Uniqueness
The unique combination of the dimethoxyphenyl, quinazoline, and pyrimidinone moieties in 6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N5O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H21N5O3/c1-12-5-7-15-13(2)23-21(25-17(15)9-12)27-22-24-16(11-20(28)26-22)14-6-8-18(29-3)19(10-14)30-4/h5-11H,1-4H3,(H2,23,24,25,26,27,28) |
InChI Key |
JUZRAEHBYLOOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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